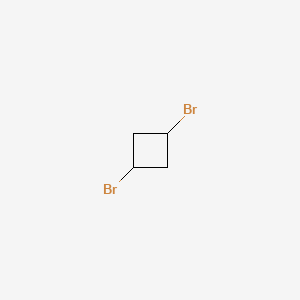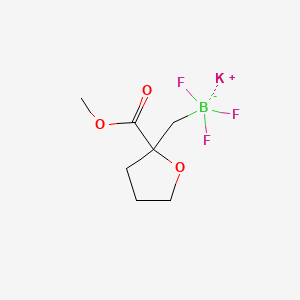
Potassium trifluoro((2-(methoxycarbonyl)tetrahydrofuran-2-yl)methyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide is a specialized organoboron compound. It is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide typically involves the reaction of the corresponding boronic acid or ester with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require mild temperatures and can be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide: Similar in structure but with a different substituent on the aromatic ring.
Potassium 2-methoxyphenyltrifluoroborate: Another trifluoroborate compound with a methoxy group on the phenyl ring.
Uniqueness
Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate compounds. Its oxolan-2-ylmethyl group offers unique steric and electronic properties, making it particularly useful in specific synthetic applications .
Propriétés
Formule moléculaire |
C7H11BF3KO3 |
|---|---|
Poids moléculaire |
250.07 g/mol |
Nom IUPAC |
potassium;trifluoro-[(2-methoxycarbonyloxolan-2-yl)methyl]boranuide |
InChI |
InChI=1S/C7H11BF3O3.K/c1-13-6(12)7(3-2-4-14-7)5-8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
Clé InChI |
QGTXRFVBEPQGEG-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC1(CCCO1)C(=O)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)

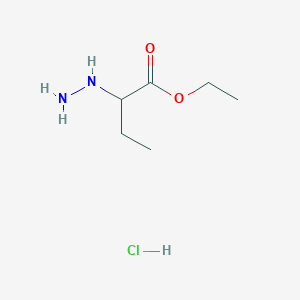
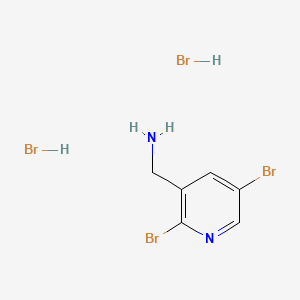
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

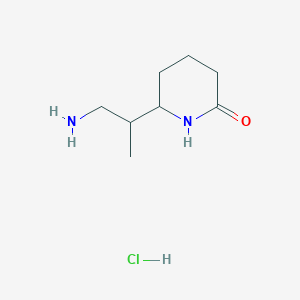
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
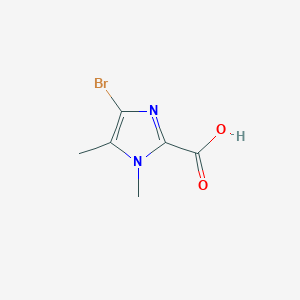
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)

